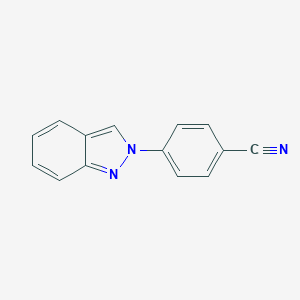![molecular formula C12H12N2OS2 B258535 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone, also known as DCPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPA is a thienopyrimidine derivative that has shown promising results in the treatment of various diseases and disorders.
Mechanism of Action
The mechanism of action of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has been found to inhibit the activity of protein kinase B (Akt), a key signaling molecule involved in cell survival and proliferation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has also been found to modulate the activity of various enzymes involved in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.
Biochemical and Physiological Effects:
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has also been found to modulate the activity of various signaling pathways involved in cancer cell growth and inflammation. In addition, it exhibits neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. It has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, there are also limitations to the use of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone in lab experiments. The synthesis method of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is complex and requires multiple steps, which can be time-consuming and expensive. In addition, the mechanism of action of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone. One area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research is the elucidation of the mechanism of action of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone, which will help in the development of more effective therapeutic agents. In addition, further studies are needed to evaluate the safety and efficacy of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone in preclinical and clinical trials. Finally, research is needed to explore the potential of 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone in combination with other therapeutic agents for the treatment of various diseases and disorders.
Synthesis Methods
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone can be synthesized using a straightforward method involving the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate in the presence of a base. The resulting compound is then subjected to a series of reactions to yield 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone.
Scientific Research Applications
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has been shown to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone |
|---|---|
Molecular Formula |
C12H12N2OS2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H12N2OS2/c1-7(15)5-16-11-10-8-3-2-4-9(8)17-12(10)14-6-13-11/h6H,2-5H2,1H3 |
InChI Key |
ZRGLZWARPXJVJT-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC=NC2=C1C3=C(S2)CCC3 |
Canonical SMILES |
CC(=O)CSC1=NC=NC2=C1C3=C(S2)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)



![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)